molecular formula C9H9NNa2O6S B13828928 disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate

disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate

Cat. No.: B13828928
M. Wt: 305.22 g/mol
InChI Key: QNVJDLVNSWUBSI-JZGIKJSDSA-L
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Description

Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a sulfonate group attached to a phenyl ring, which is further connected to an amino acid backbone. The disodium salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate typically involves the sulfonation of a phenylalanine derivative. The process begins with the protection of the amino group, followed by the introduction of the sulfonate group through a sulfonation reaction. The final step involves deprotection and neutralization to obtain the disodium salt form. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pH, and reagent concentrations. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonate group, yielding a phenylalanine derivative.

    Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yield.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced phenylalanine derivatives, and substituted phenylalanine compounds. These products have diverse applications in chemical synthesis and research.

Scientific Research Applications

Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Employed in studies of enzyme kinetics and protein interactions due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group enhances its binding affinity to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate can be compared with other similar compounds, such as:

    Ferulic Acid 4-O-Sulfate Disodium Salt: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    Disodium 3-[3-methoxy-4-(sulfonatooxy)phenyl]propanoate: Shares the sulfonate group but differs in the substitution pattern on the phenyl ring.

    Disodium (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(sulfonatooxy)phenyl]propanoate: Contains additional protective groups, making it suitable for specific synthetic applications.

The uniqueness of this compound lies in its combination of structural features and functional groups, which confer specific reactivity and binding properties.

Properties

Molecular Formula

C9H9NNa2O6S

Molecular Weight

305.22 g/mol

IUPAC Name

disodium;(2S)-2-amino-3-(4-sulfonatooxyphenyl)propanoate

InChI

InChI=1S/C9H11NO6S.2Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/t8-;;/m0../s1

InChI Key

QNVJDLVNSWUBSI-JZGIKJSDSA-L

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)OS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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